

Application Notes and Protocols for Intranasal Delivery of Etripamil in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

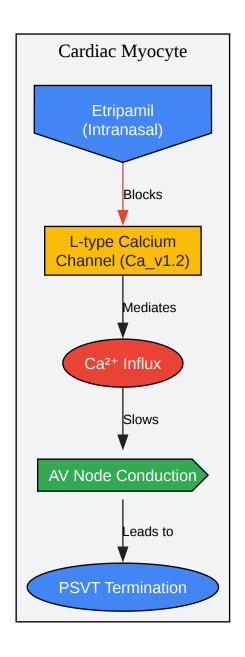
Etripamil is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its formulation as a nasal spray allows for rapid absorption and onset of action, making it a promising candidate for patient self-administration.[4][5] While extensive clinical data in humans and preclinical data in non-human primates are available, this document provides detailed application notes and protocols for the intranasal delivery of **etripamil** in rodent models to facilitate further preclinical research and development. These protocols are based on established intranasal delivery techniques in rodents and the known pharmacology of **etripamil**.

Mechanism of Action

Etripamil selectively inhibits L-type calcium channels in cardiac tissue. These channels are crucial for the propagation of electrical signals that regulate heart rate. By blocking these channels, **etripamil** slows the conduction of electrical signals through the atrioventricular (AV) node, interrupting the abnormal electrical circuit responsible for PSVT and restoring a normal heart rhythm.

Signaling Pathway of Etripamil





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Caption: Mechanism of action of intranasal etripamil in terminating PSVT.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for intranasal **etripamil** from preclinical and clinical studies. Note that rodent-specific data is limited, and the provided non-human primate data may serve as a basis for dose selection in rodent studies, with appropriate allometric scaling.



Table 1: Pharmacokinetic Parameters of Intranasal

Etripamil

Species Species	Dose	Tmax (min)	Key Findings	Reference
Human	3.5 - 140 mg	~5 - 8.5	Rapid	
			absorption; peak	
			plasma	
			concentrations	
			achieved quickly.	
			demoved quickly.	_
Human	70 mg	~8	Peak plasma	
			concentrations	
			fell by 60% at 25	
			min and ~80%	
			within 50 min.	
Cynomolgus Macaque	1.9, 3.8, 5.7 mg/kg	10 - 60	Maximum	_
			plasma	
			concentrations	
			observed	
			between 10	
			minutes and 1	
			hour post-dose.	

Table 2: Efficacy of Intranasal Etripamil in Terminating PSVT (Human Clinical Trials)



Study	Dose	Conversion to Sinus Rhythm (within 30 min)	Median Time to Conversion	Reference
NODE-302	Self- administered	60.2%	15.5 min	_
RAPID	70 mg	64.3% (vs. 31.2% placebo)	17.2 min (vs. 53.5 min placebo)	
NODE-303	Self- administered	69.9% (by 60 min)	17 min	
NODE-301	70 mg	53.7% (vs. 34.7% placebo)	Not the primary endpoint (5 hours)	_

Experimental Protocols

Protocol 1: Preparation of Etripamil Formulation for Intranasal Administration in Rodents

Objective: To prepare a stable **etripamil** solution suitable for intranasal delivery in rats or mice.

Materials:

- Etripamil powder
- Vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation buffer if available)
- Vortex mixer
- pH meter
- Sterile filters (0.22 μm)
- Sterile vials



Procedure:

- Determine the desired concentration of etripamil based on the target dose and administration volume for the specific rodent species. (Note: Dose adjustments from primate studies will be necessary).
- Weigh the required amount of **etripamil** powder in a sterile container.
- Add the vehicle incrementally while vortexing to ensure complete dissolution.
- Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5) for nasal administration.
- Sterile-filter the final solution using a 0.22 μm filter into a sterile vial.
- Store the formulation according to stability data, typically protected from light and refrigerated.

Protocol 2: Intranasal Administration of Etripamil in Anesthetized Rodents

Objective: To accurately deliver a defined volume of **etripamil** solution to the nasal cavity of an anesthetized rodent.

Materials:

- Anesthesia machine with isoflurane
- Induction chamber
- Nose cone
- Micropipette with sterile tips
- Etripamil solution
- Heating pad



Procedure:

- Anesthetize the rodent (rat or mouse) using isoflurane (e.g., 2-4% for induction) in an induction chamber.
- Once the animal has lost its righting reflex, transfer it to a heating pad and maintain anesthesia using a nose cone (e.g., 1.5-2.5% isoflurane).
- Position the animal in a supine position with its head slightly tilted back.
- Using a micropipette, draw up the desired volume of etripamil solution (typically 5-20 μL per nostril for mice, and 20-50 μL per nostril for rats).
- Slowly dispense a small droplet onto the opening of one nostril, allowing the animal to inhale the liquid.
- Alternate between nostrils until the full dose has been administered. This helps to avoid overflow into the pharynx.
- Monitor the animal continuously until it has fully recovered from anesthesia.

Protocol 3: Evaluation of Etripamil Efficacy in a Rodent Model of Induced Arrhythmia

Objective: To assess the efficacy of intranasally administered **etripamil** in terminating induced cardiac arrhythmias in rodents.

Materials:

- Rodent model of arrhythmia (e.g., pharmacologically induced or genetically predisposed)
- ECG recording system with appropriate leads for rodents
- Intranasal administration supplies (as per Protocol 2)
- Etripamil solution and vehicle control
- Arrhythmia-inducing agent (if applicable)



Procedure:

- Surgically implant telemetry devices for continuous ECG monitoring in the experimental animals and allow for a sufficient recovery period.
- Establish a baseline ECG recording for each animal.
- Induce arrhythmia using a validated method.
- Once a sustained arrhythmia is confirmed by ECG, administer either etripamil or vehicle control intranasally as described in Protocol 2.
- Continuously record the ECG to monitor for conversion to sinus rhythm.
- The primary endpoint is the time to termination of the arrhythmia. Secondary endpoints can include changes in heart rate and PR interval.
- Analyze the ECG data to compare the efficacy of etripamil versus the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating intranasal **etripamil** in a rodent model.



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Caption: Workflow for evaluating intranasal etripamil efficacy in rodents.

Conclusion

The intranasal delivery of **etripamil** in rodent models offers a valuable platform for preclinical research into its pharmacokinetics, pharmacodynamics, and efficacy. The protocols and data presented here provide a foundation for designing and executing such studies. Researchers should consider appropriate allometric scaling for dose selection and may need to optimize administration techniques for their specific experimental setup. These studies will be instrumental in further characterizing the therapeutic potential of this novel treatment for cardiac arrhythmias.

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